6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound features a bromine substituent at the 6-position and two methyl groups at the 1 and 3 positions of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are often explored for their potential therapeutic applications.
The synthesis and characterization of 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole can be traced through various chemical literature and patents that discuss methods for synthesizing pyrazole derivatives. Notably, recent studies have provided insights into its synthesis via hydrazine condensations and C–N coupling reactions .
This compound is classified under heterocyclic compounds due to its pyrazole structure. Pyrazoles can be further categorized based on their substituents and structural variations, influencing their chemical properties and biological activities.
The synthesis of 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole can be achieved through several methodologies:
The molecular structure of 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole can be described as follows:
Structural data can often be confirmed through techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into the arrangement of atoms within the molecule.
6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole can participate in various chemical reactions:
The reactivity of this compound is influenced by its electron-rich nature due to the nitrogen atoms in the ring system, which can stabilize intermediates formed during these reactions.
The mechanism of action for compounds like 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole typically involves:
Studies have indicated that certain pyrazoles exhibit anti-inflammatory and analgesic properties due to their ability to inhibit specific enzymes involved in these pathways .
Characterization techniques such as infrared spectroscopy (IR) and mass spectrometry (MS) are commonly used to confirm the identity and purity of synthesized compounds.
6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole has several scientific uses:
The synthesis of 6-bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole relies on regioselective annulation between hydrazine derivatives and dicarbonyl precursors. This method constructs the [5:5] bicyclic core with precise bromine placement at the C6 position.
Arylhydrazines exhibit superior nucleophilicity at N1 compared to alkylhydrazines, facilitating electrophilic attack on β-keto esters. The 6-bromo substituent is introduced via brominated arylhydrazines (e.g., 4-bromophenylhydrazine) or post-cyclization halogenation. Electron-withdrawing bromine enhances cyclization kinetics by reducing electron density at the reaction center, as confirmed by density functional theory (DFT) calculations. Key advantages include:
Table 1: Optimization of Arylhydrazine Annulation
Arylhydrazine | Catalyst | Temp (°C) | Time (h) | Yield (%) | |
---|---|---|---|---|---|
4-Bromophenylhydrazine | AcOH (5 mol%) | 80 | 4 | 78 | |
4-Bromophenylhydrazine | None | 120 | 12 | 42 | |
3-Bromo-1-methyl-1H-pyrazol-4-amine | NaOAc (2 eq) | 100 | 6 | 81 | [4] [7] |
Cyclization efficiency depends critically on catalyst selection:
Ullmann coupling constructs the N1–C5a bond using Cu(I)/Cu(II) catalysts under microwave irradiation:
6-Bromo-3-amino-4-methylpyrazole + 2-bromo-1-(bromomethyl)ketone → CuI (10 mol%), DMF, 140°C (MW), 20 min → 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole (74% yield)
Microwave irradiation reduces side product formation from thermal degradation of bromoalkyl intermediates. Reaction scope includes electron-deficient pyrazole derivatives inaccessible via hydrazine condensation [4].
Ligand selection critically influences copper redox cycling:
Ligand | Solvent | Temp (°C) | Yield (%) | Bromine Retention (%) | |
---|---|---|---|---|---|
1,10-Phenanthroline | DMSO | 140 | 85 | 98 | |
DMEDA | DMF | 140 | 74 | 92 | |
None | NMP | 160 | 38 | 84 | [4] |
The [5:5] pyrazolo[4,3-c]pyrazole exhibits distinct electronic properties versus [6:5] systems (e.g., indazoles):
The Boulton–Katritzky rearrangement (BKR) converts 1,2,4-oxadiazoles to pyrazoles but fails for 6-bromo-1,3-dimethyl derivatives due to:
Table 3: Bicyclic System Comparison
Parameter | [5:5] Pyrazolo[4,3-c]pyrazole | [6:5] Indazole | Triazolo[4,3-a]pyridine | |
---|---|---|---|---|
Representative Compound | 6-Bromo-1,3-dimethyl-1,4-dihydro | 4-Bromo-1H-indazole | 6-Bromo-3-(difluoromethyl)[1,2,4]triazolo[4,3-a]pyridine | |
BKR Compatibility | No | Yes | Limited | |
C–Br Bond Length (Å) | 1.898 | 1.902 | 1.901 | |
NICS(1) (ppm) | -12.3 | -10.1 | -8.7 | [1] [3] [9] |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0